molecular formula C18H22N2O4S B322152 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide

Cat. No.: B322152
M. Wt: 362.4 g/mol
InChI Key: USGQKKMWCZWAAH-UHFFFAOYSA-N
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide is an organic compound with the molecular formula C18H22N2O4S It is known for its unique structure, which includes an ethoxyaniline group and a sulfonylphenyl group connected to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide typically involves the following steps:

    Formation of the Ethoxyaniline Intermediate: Ethoxyaniline is synthesized by reacting aniline with ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The ethoxyaniline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to form the sulfonylphenyl derivative.

    Amidation: The final step involves the reaction of the sulfonylphenyl derivative with butanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ethoxyaniline groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide can be compared with similar compounds such as:

    N-{4-[(4-methoxyanilino)sulfonyl]phenyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.

    N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide: Similar structure but with an acetamide backbone instead of butanamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C18H22N2O4S/c1-3-5-18(21)19-14-8-12-17(13-9-14)25(22,23)20-15-6-10-16(11-7-15)24-4-2/h6-13,20H,3-5H2,1-2H3,(H,19,21)

InChI Key

USGQKKMWCZWAAH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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